15-keto Prostaglandin F1alpha 15-keto Prostaglandin F1alpha 7-[(1R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid is a prostanoid.
Brand Name: Vulcanchem
CAS No.:
VCID: VC13667704
InChI: InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17?,18-,19+/m0/s1
SMILES: CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O
Molecular Formula: C20H36O5
Molecular Weight: 356.5 g/mol

15-keto Prostaglandin F1alpha

CAS No.:

Cat. No.: VC13667704

Molecular Formula: C20H36O5

Molecular Weight: 356.5 g/mol

* For research use only. Not for human or veterinary use.

15-keto Prostaglandin F1alpha -

Specification

Molecular Formula C20H36O5
Molecular Weight 356.5 g/mol
IUPAC Name 7-[(1R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid
Standard InChI InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17?,18-,19+/m0/s1
Standard InChI Key DZUXGQBLFALXCR-BMPPNWMBSA-N
Isomeric SMILES CCCCC[C@@H](/C=C/C1[C@@H](C[C@@H]([C@@H]1CCCCCCC(=O)O)O)O)O
SMILES CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O
Canonical SMILES CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

15-keto PGF1α is classified as a prostanoid, a subclass of eicosanoids derived from arachidonic acid. Its molecular formula is reported as C20H34O5 (molecular weight: 354.5 g/mol), though discrepancies exist with PubChem listing C20H36O5 (356.5 g/mol) . This variance may stem from isomeric forms or database curation differences. The compound’s IUPAC name, 7-[(2R)-3,5-dihydroxy-2-[(E)-3-oxooct-1-enyl]cyclopentyl]heptanoic acid, underscores its stereochemical complexity, featuring a cyclopentane ring with hydroxyl groups at positions 3 and 5, an (E)-configured octenyl side chain with a ketone at carbon 3, and a heptanoic acid tail.

The stereochemistry of the cyclopentyl ring and side chain profoundly influences its biological activity. For instance, the (R) configuration at position 2 and the trans (E) double bond in the octenyl group are critical for receptor binding and metabolic stability. Structural comparisons with related prostaglandins, such as 6-keto PGF1α and 15-keto PGF2α, reveal that the ketone group at position 15 reduces its affinity for prostaglandin F receptors, redirecting its role toward inactivation or alternative signaling pathways .

Table 1: Comparative Molecular Data for 15-keto PGF1α

PropertyPubChem Vulcanchem
Molecular FormulaC20H36O5C20H34O5
Molecular Weight (g/mol)356.5354.5
IUPAC NameNot explicitly provided7-[(2R)-3,5-dihydroxy-2-[(E)-3-oxooct-1-enyl]cyclopentyl]heptanoic acid
Canonical SMILESCCCCCC(=O)C=CC1C(CC(C1CCCCCCC(=O)O)O)OCCCCCCC(=O)/C=C/[C@H]1C(CC(C1CCCCCCC(=O)O)O)O

Biosynthesis and Enzymatic Regulation

Pathway of Formation from PGF1α

15-keto PGF1α is generated via the oxidation of PGF1α’s 15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a NAD+-dependent enzyme. This reaction introduces a ketone group at position 15, rendering the molecule less active in its original signaling context. The reaction proceeds as follows:

PGF1α+NAD+15-PGDH15-keto PGF1α+NADH+H+\text{PGF1α} + \text{NAD}^+ \xrightarrow{\text{15-PGDH}} \text{15-keto PGF1α} + \text{NADH} + \text{H}^+

In vascular endothelial cells, this process competes with prostacyclin (PGI2) synthesis, as both pathways utilize arachidonic acid-derived intermediates . Notably, glutathione (GSH) modulates this balance: elevated GSH levels enhance PGI2 production by stabilizing prostaglandin I2 synthetase, while GSH depletion shifts metabolism toward 15-keto derivatives .

Analytical Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS remains the gold standard for resolving and quantifying 15-keto PGF1α in biological matrices. This method exploits the compound’s volatility after derivatization (e.g., methoximation and silylation), enabling precise detection at picomolar concentrations . Key fragmentation ions include m/z 569 (molecular ion) and m/z 481 (loss of trimethylsilyl group), which aid in structural confirmation .

Enzyme-Linked Immunosorbent Assay (ELISA)

Commercial ELISA kits, such as Eagle Biosciences’ 6-keto-Prostaglandin F1α assay, exhibit cross-reactivity with 15-keto PGF1α (76.77%) but distinguish it from 15-keto PGF2α (0.66%) . This specificity is critical for avoiding false positives in plasma samples, where multiple prostaglandin metabolites coexist .

Table 2: Cross-Reactivity of 15-keto PGF1α in ELISA

CompoundCross-Reactivity (%)
15-keto PGF1α76.77
15-keto PGF2α0.66
2,3-dinor-6-keto PGF1α64.48
Prostaglandin F2α29.94

Metabolic Fate and Physiological Implications

Further Degradation to 6,15-Diketo-13,14-Dihydro PGF1α

In vivo, 15-keto PGF1α undergoes additional metabolism via 15-ketoprostaglandin Δ13-reductase, yielding 6,15-diketo-13,14-dihydro PGF1α . This secondary metabolite, detected in feline and rabbit plasma, exhibits prolonged half-life compared to its precursor, making it a stable biomarker for prostacyclin turnover studies . Conversion rates vary by species, with cats showing faster kinetics than rabbits .

Role in Vascular Homeostasis

Bovine aortic endothelial cells produce 15-keto PGF1α alongside PGI2, particularly under oxidative stress . Depletion of intracellular glutathione shifts synthesis toward 15-keto metabolites, suggesting a compensatory mechanism to mitigate endothelial dysfunction during ischemia-reperfusion injury .

Research Applications and Clinical Correlations

Reproductive Health Investigations

In obstetric studies, 15-keto PGF1α surges during labor, reflecting myometrial activation and inflammatory cytokine release. Radioimmunoassays of amniotic fluid demonstrate its utility in predicting preterm delivery risk .

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